molecular formula C14H10BrFO2 B1302593 3-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 844879-54-5

3-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No. B1302593
CAS RN: 844879-54-5
M. Wt: 309.13 g/mol
InChI Key: XFBBZIQLOGYHLY-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-4’-methoxybenzophenone is a chemical compound . It is also referred to as Methanone, (3-bromophenyl)(3-fluoro-4-methoxyphenyl)- . The molecular formula of this compound is C14H10BrFO2 and it has a molecular weight of 309.13 .

Scientific Research Applications

Photoreduction Studies

One of the key applications of benzophenone derivatives like 3-Bromo-3’-fluoro-4’-methoxybenzophenone is in the study of photoreduction processes . These compounds can undergo photoreduction to form substituted benzopinacols . The efficiency of this photoreduction process can be quantitatively studied using UV light and IR spectroscopy .

Synthesis of Other Compounds

Benzophenone derivatives are often used as intermediates in the synthesis of other complex organic compounds . For example, they can be used in Friedel-Crafts acylation reactions to synthesize other benzophenone derivatives .

Phosphorescence Studies

Benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature . In these studies, attempts are made to isolate individual molecules to study the phosphorescence at room temperature .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of fluorine in 3-Bromo-3’-fluoro-4’-methoxybenzophenone makes it a suitable compound for NMR spectroscopy studies . Three types of NMR analyses can be performed: 1HNMR, 13CNMR, and 9FNMR . These studies can provide valuable insights into the structure and properties of the compound .

Material Science

Benzophenone derivatives can also find applications in material science. For instance, they can be used in the development of polymers . However, the success of such applications can depend on the specific substituents present in the benzophenone derivative .

properties

IUPAC Name

(3-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBBZIQLOGYHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373671
Record name 3-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-fluoro-4'-methoxybenzophenone

CAS RN

844879-54-5
Record name (3-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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